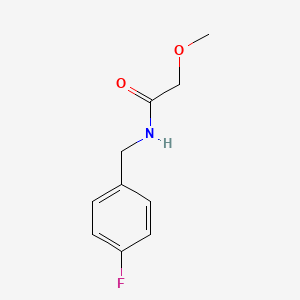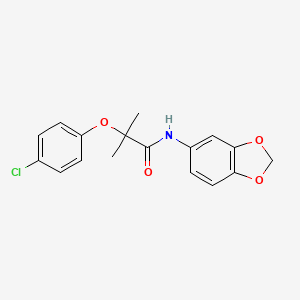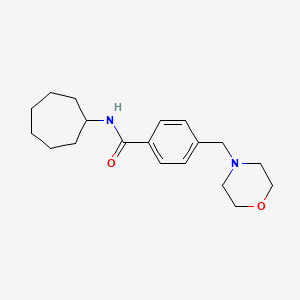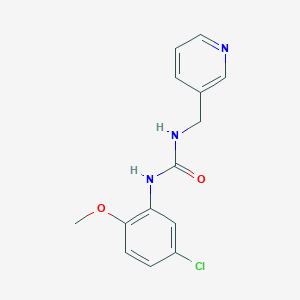
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMU is a potent inhibitor of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
Wirkmechanismus
The sigma-1 receptor is a chaperone protein that is involved in regulating various cellular processes, including ion channels, calcium signaling, and protein trafficking. N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and inhibition of cancer cell proliferation. It has also been shown to have neuroprotective and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows researchers to specifically target this protein and investigate its role in various biological systems. However, one limitation is that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea can be toxic at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various diseases, including neurodegenerative disorders and cancer. Another area of interest is investigating the role of the sigma-1 receptor in the immune system and its potential as a target for immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the reaction of 5-chloro-2-methoxyaniline with pyridine-3-carboxaldehyde in the presence of urea and a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea has been widely used in scientific research as a tool to investigate the role of the sigma-1 receptor in various biological systems. It has been shown to have potential applications in the fields of neuroscience, cancer research, and drug discovery.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-5-4-11(15)7-12(13)18-14(19)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCOEELLNXDBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

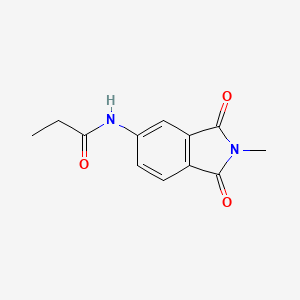
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)

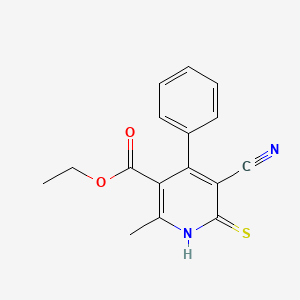
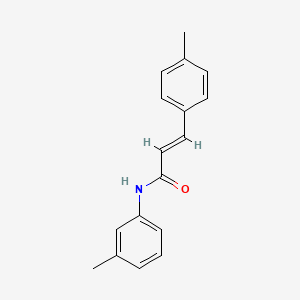
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)
